(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine
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Overview
Description
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine is a complex heterocyclic compound that features a spiro linkage between a cyclopenta[b]pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . The reaction conditions often require the use of alkylating agents and specific catalysts to facilitate the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound used in similar research contexts.
Piperidine derivatives: These compounds share the piperidine ring and are widely studied for their biological activities.
Dihydropyridines: These compounds are known for their use in medicinal chemistry, particularly in cardiovascular drugs.
Uniqueness
(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidin]-5-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C12H17N3/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12/h1-2,5,11,14H,3-4,6-8,13H2/t11-/m1/s1 |
InChI Key |
MVPQSTUMOPVEEK-LLVKDONJSA-N |
Isomeric SMILES |
C1CNCCC12CC3=C([C@H]2N)C=CC=N3 |
Canonical SMILES |
C1CNCCC12CC3=C(C2N)C=CC=N3 |
Origin of Product |
United States |
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